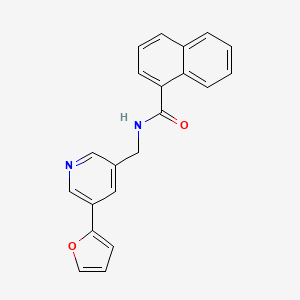

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c24-21(19-8-3-6-16-5-1-2-7-18(16)19)23-13-15-11-17(14-22-12-15)20-9-4-10-25-20/h1-12,14H,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCDUFMAGKDZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Pyridine Ring Formation: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.

Coupling Reactions: The furan and pyridine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired intermediate.

Naphthamide Formation: The final step involves the amidation reaction where the intermediate is reacted with 1-naphthoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-naphthamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Furanones and pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-naphthamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine

- N,N-Dimethyl (5-(pyridin-3-yl)furan-2-yl)methanamine

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-naphthamide is unique due to the presence of the naphthamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

This compound features a complex structure that includes a furan ring, a pyridine ring, and a naphthamide moiety. The synthesis typically involves multi-step organic reactions:

- Formation of the Furan Ring : Achieved through the cyclization of 1,4-dicarbonyl compounds.

- Pyridine Ring Formation : Often synthesized via the Hantzsch pyridine synthesis.

- Coupling Reactions : The furan and pyridine rings are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it may induce apoptosis in cancer cells by interacting with specific molecular targets, such as enzymes involved in cell proliferation and survival pathways. For instance, it is believed to inhibit the activity of certain kinases or other enzymes that are crucial for cancer cell growth .

The mechanism of action for this compound involves its binding to specific enzymes or receptors. This interaction can lead to either inhibition or activation of these targets, resulting in various biological effects such as:

- Enzyme Inhibition : Blocking the active site of enzymes involved in critical cellular processes.

- Receptor Modulation : Altering the activity of receptors that play roles in signaling pathways associated with cancer progression or microbial resistance.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine | Pyridine and furan rings | Antimicrobial |

| N,N-Dimethyl (5-(pyridin-3-yl)furan-2-yl)methanamine | Similar to N-(5-(furan-2-yl)pyridin-3-yl)methyl | Anticancer |

This compound stands out due to its unique naphthamide group, which enhances its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antibacterial Activity : A study demonstrated significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with MIC values indicating potent activity .

- Anticancer Efficacy : Research on cancer cell lines showed that treatment with this compound led to reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in oncology .

- Mechanistic Insights : Detailed investigations into its mechanism revealed that it may disrupt key signaling pathways involved in cancer cell survival, providing insights into its potential use in targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.